molecular formula C24H18ClNO5 B4575584 N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide

N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide

Cat. No.: B4575584
M. Wt: 435.9 g/mol
InChI Key: RTWBBNQBWNURPD-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group attached to a chromenyl moiety and a chlorinated dimethoxyphenyl group. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide typically involves the following steps:

    Formation of the Chromenyl Moiety: The chromenyl group can be synthesized through a condensation reaction between a suitable phenol and an aldehyde under acidic conditions.

    Introduction of the Benzamide Group: The benzamide group can be introduced via an amide coupling reaction between an amine and a carboxylic acid derivative, such as an acid chloride or ester.

    Chlorination and Methoxylation: The chlorinated dimethoxyphenyl group can be synthesized by chlorinating a suitable phenol followed by methoxylation using methanol and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-2,5-dimethoxyphenyl)benzamide: Lacks the chromenyl group.

    3-(2-oxo-2H-chromen-3-yl)benzamide: Lacks the chlorinated dimethoxyphenyl group.

    N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-oxo-2H-chromen-3-yl)acetamide: Has an acetamide group instead of a benzamide group.

Uniqueness

N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide is unique due to the combination of its structural features, which may confer specific biological activities and chemical reactivity not observed in similar compounds.

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-oxochromen-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO5/c1-29-21-13-19(22(30-2)12-18(21)25)26-23(27)16-8-5-7-14(10-16)17-11-15-6-3-4-9-20(15)31-24(17)28/h3-13H,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWBBNQBWNURPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC=CC(=C2)C3=CC4=CC=CC=C4OC3=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide
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N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide
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N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide
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N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide
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N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide
Reactant of Route 6
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N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide

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